molecular formula C9H5ClF4 B14200671 5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-52-4

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Katalognummer: B14200671
CAS-Nummer: 922141-52-4
Molekulargewicht: 224.58 g/mol
InChI-Schlüssel: PDWGIKYDBQHAHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a halogenated organic compound that belongs to the indene family. This compound is characterized by the presence of chlorine and fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can be synthesized through a multi-step process involving halogenation and cyclization reactions. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks fluorine atoms.

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains a carboxylate group instead of fluorine atoms.

    5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: Contains additional chlorine atoms and an indole structure .

Uniqueness

The uniqueness of 5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene lies in its combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

922141-52-4

Molekularformel

C9H5ClF4

Molekulargewicht

224.58 g/mol

IUPAC-Name

6-chloro-2,2,3,3-tetrafluoro-1H-indene

InChI

InChI=1S/C9H5ClF4/c10-6-1-2-7-5(3-6)4-8(11,12)9(7,13)14/h1-3H,4H2

InChI-Schlüssel

PDWGIKYDBQHAHU-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)Cl)C(C1(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.